molecular formula C11H18O B14553268 1-Oxaspiro[5.5]undecane, 4-methylene- CAS No. 62062-84-4

1-Oxaspiro[5.5]undecane, 4-methylene-

Cat. No.: B14553268
CAS No.: 62062-84-4
M. Wt: 166.26 g/mol
InChI Key: VHKRNRCRNSQLTA-UHFFFAOYSA-N
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Description

1-Oxaspiro[5.5]undecane, 4-methylene- is a spirocyclic compound characterized by a unique structure where a spiro center connects two rings, one of which contains an oxygen atom. This compound is part of the spiro[5.5]undecane family, known for its intriguing conformational and configurational properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxaspiro[5.5]undecane, 4-methylene- typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and olefins in the presence of acid catalysts to form the spirocyclic ring system.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Oxaspiro[5.5]undecane, 4-methylene- undergoes various chemical reactions, including:

    Oxidation: The methylene group can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the spirocyclic ketone to alcohols.

    Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methylene group.

Major Products

The major products formed from these reactions include alcohols, ketones, and substituted spirocyclic compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which 1-Oxaspiro[5.5]undecane, 4-methylene- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, derivatives of this compound have been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a crucial transporter protein for the survival of the bacterium . The interaction involves polar contacts with specific amino acids in the protein, leading to inhibition of its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxaspiro[55]undecane, 4-methylene- is unique due to its specific structural features, including the methylene group at the 4-position and the presence of an oxygen atom in the spirocyclic ring

Properties

CAS No.

62062-84-4

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

4-methylidene-1-oxaspiro[5.5]undecane

InChI

InChI=1S/C11H18O/c1-10-5-8-12-11(9-10)6-3-2-4-7-11/h1-9H2

InChI Key

VHKRNRCRNSQLTA-UHFFFAOYSA-N

Canonical SMILES

C=C1CCOC2(C1)CCCCC2

Origin of Product

United States

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